molecular formula C20H41N3O10 B1666419 Azido-PEG10-alcohol CAS No. 877239-09-3

Azido-PEG10-alcohol

Cat. No. B1666419
M. Wt: 483.6 g/mol
InChI Key: SPGCITRFWPBATM-UHFFFAOYSA-N
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Description

Azido-PEG10-alcohol is a water-soluble linker reagent that contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Azido-PEG10-alcohol can be synthesized through the ring-opening polymerization of ethylene oxide (EO) with allyl alcohol as an initiator, followed by two-step modification of the hydroxyl end to an azido group . It can also be used in the synthesis of PROTACs .


Molecular Structure Analysis

Azido-PEG10-alcohol has a molecular formula of C20H41N3O10 and a molecular weight of 483.56 . It contains an azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

The azide group in Azido-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG10-alcohol is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . .

Scientific Research Applications

  • Synthesis of Various Heterocycles

    • Field : Organic Chemistry
    • Application Summary : Organic azides are used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .
    • Methods : The methods involve the use of organic azides in one-pot domino reactions, utility of chosen catalysts in chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
    • Results : The results include the synthesis of various heterocycles from organic azides .
  • PROTAC Linker

    • Field : Biochemistry
    • Application Summary : Azido-PEG10-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • Methods : The methods involve the use of Azido-PEG10-alcohol in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
    • Results : The results include the synthesis of PROTACs that can selectively degrade target proteins .
  • Click Chemistry Reagent

    • Field : Organic Chemistry
    • Application Summary : Azido-PEG10-alcohol is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often free of side-products .
    • Methods : The methods involve the use of Azido-PEG10-alcohol in click chemistry reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
    • Results : The results include the synthesis of various compounds through click chemistry reactions .
  • Aqueous Soluble Linker

    • Field : Biochemistry
    • Application Summary : Azido-PEG10-alcohol is an aqueous soluble linker reagent . It contains a click chemistry azide group and a terminal hydroxyl group .
    • Methods : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
    • Results : The results include the synthesis of various compounds through click chemistry reactions .
  • Reagent for Research Purpose

    • Field : Biochemistry
    • Application Summary : Azido-PEG10-alcohol is a reagent grade compound used for research purposes .
    • Methods : The methods involve the use of Azido-PEG10-alcohol in various research experiments . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
    • Results : The results include the synthesis of various compounds through click chemistry reactions .

Safety And Hazards

Azido-PEG10-alcohol should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored at -20°C . In case of skin or eye contact, or inhalation, immediate medical attention is required .

Future Directions

Azido-PEG10-alcohol has potential applications in overcoming resistance to CDK4/6 inhibitors . High expression of PEG10, a gene associated with Azido-PEG10-alcohol, has been linked to resistance to CDK4/6 inhibitors, suggesting that targeting PEG10 could be a promising therapeutic strategy .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGCITRFWPBATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG10-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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